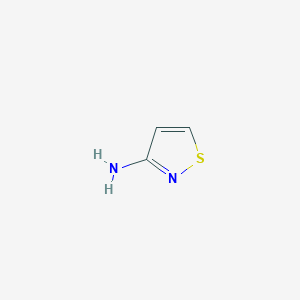

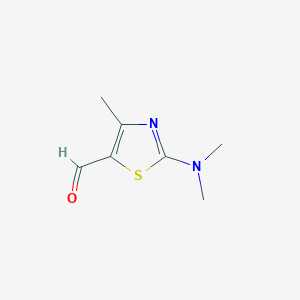

N-(4-Aminopyridin-2-yl)acetamide

説明

The compound N-(4-Aminopyridin-2-yl)acetamide is not directly mentioned in the provided papers. However, the papers do discuss various N-substituted acetamide derivatives with potential biological activities. For instance, paper describes the synthesis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which targets the VEGFr receptor and exhibits intermolecular hydrogen bonds. Similarly, paper characterizes an antiviral active molecule, N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, and analyzes its vibrational signatures and intermolecular interactions. Paper synthesizes a series of biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives with activity against various enzymes. Lastly, paper studies the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, detailing their intermolecular interactions and 3-D arrays.

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives involves various chemical reactions and conditions. In paper , the compound is synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product is then recrystallized. Paper describes the synthesis of N-substituted derivatives by reacting benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles in the presence of sodium hydride and N,N-Dimethylformamide.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using various techniques. Paper reports that the compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds. Paper describes the near 'V' shaped molecules of two N-substituted acetamides with various intermolecular interactions, such as hydrogen bonds and C-H...π interactions, leading to 3-D arrays.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and molecular structure. The crystalline forms and space groups are provided in papers and , which are important for understanding the solid-state properties. The vibrational spectroscopic signatures discussed in paper provide insights into the rehybridization and hyperconjugation effects on the molecule's stability. The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, are also investigated in paper through in-silico docking studies.

科学的研究の応用

1. Spectroscopic and Molecular Docking Studies

N-(5-Aminopyridin-2-yl)acetamide (a closely related compound) was studied for its conformational analysis, structural parameters, and vibrational frequencies using density functional theory. The research highlighted its potential bioactivity, particularly as an inhibitor against diabetic nephropathy, indicated by molecular docking analysis (Asath et al., 2016).

2. Chemical Rearrangement Studies

The reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, leading to the formation of pyridin-4-yl α-substituted acetamide products, was studied. This research demonstrated a unique rearrangement reaction providing a new pathway for synthesizing related compounds (Getlik et al., 2013).

3. Development of Antiallergic Agents

N-(Pyridin-4-yl)-(indol-3-yl)acetamides, structurally related to N-(4-Aminopyridin-2-yl)acetamide, were synthesized as part of the search for novel antiallergic compounds. One compound in this series demonstrated significant antiallergic activity, being more potent than conventional antiallergic drugs in certain assays (Menciu et al., 1999).

4. Corrosion Inhibition Research

2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and their properties as corrosion inhibitors were investigated. This research contributes to the field of materials science, particularly in the development of novel corrosion prevention techniques (Yıldırım & Cetin, 2008).

5. Antimicrobial Activity Studies

A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, related to N-(4-Aminopyridin-2-yl)acetamide, revealed their potential as antiallergic agents, with significant antimicrobial activities demonstrated by certain compounds (Menciu et al., 1999).

Safety And Hazards

特性

IUPAC Name |

N-(4-aminopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLUCZOWEKZFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512522 | |

| Record name | N-(4-Aminopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminopyridin-2-yl)acetamide | |

CAS RN |

75279-39-9 | |

| Record name | N-(4-Aminopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)